molecular formula C10H12F3O3P B8403512 Diethyl (3,4,5-Trifluorophenyl)phosphonate

Diethyl (3,4,5-Trifluorophenyl)phosphonate

Cat. No. B8403512
M. Wt: 268.17 g/mol
InChI Key: UARXKPFJIFTXKC-UHFFFAOYSA-N
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Patent
US08846978B2

Procedure details

12 M HCl (12 mL, excess) was added to diethyl 3,4,5-trifluorophenylphosphonate (320 mg) in a round bottom flask. The reaction mixture was refluxed for 12 hours. A brown oil was obtained after cooling and removal of the solvent. 1H NMR showed the presence of unreacted starting material. 12 mL of 8 M HCl was added and the reaction mixture refluxed again for several days. The mixture was allowed to cool and stand for several weeks. An off-white solid was obtained after removal of the solvent (190 mg, 76% yield). 1H NMR (400.14 MHz, DMSO) δ 7.49-7.42 (m, 2H). 13C {1H} NMR (100.62 MHz, DMSO) δ 150.1 (dddd, J=251.0, 23.7, 7.3, 2.6 Hz, 2C), 140.5 (dtd, J=253.1, 15.3, 2.6 Hz), 131.8 (dm, J=178.4 Hz), 115.3-114.9 (m, 2C). 31P {1H} NMR (161.97 MHz, DMSO): δ 9.22. Analysis calculated (found) %: C 33.98 (33.94), H 1.90 (1.80). MS (FAB, m/z): 213 (M+, 100%). Exact mass calculated (found) for [M+H]+, m/z): 212.99284 (212.99418).
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:4]=[C:5]([P:11](=[O:18])([O:15]CC)[O:12]CC)[CH:6]=[C:7]([F:10])[C:8]=1[F:9]>>[F:2][C:3]1[CH:4]=[C:5]([P:11](=[O:12])([OH:18])[OH:15])[CH:6]=[C:7]([F:10])[C:8]=1[F:9]

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
320 mg
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)P(OCC)(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
A brown oil was obtained
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
removal of the solvent
ADDITION
Type
ADDITION
Details
12 mL of 8 M HCl was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture refluxed again for several days
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
stand for several weeks
CUSTOM
Type
CUSTOM
Details
An off-white solid was obtained

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1F)F)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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